Technical Guide: N-tert-Butylcyclohexylamine (NTBCHA)
Technical Guide: N-tert-Butylcyclohexylamine (NTBCHA)
Physicochemical Profiling, Synthesis, and Handling Protocols[1]
Executive Summary
N-tert-Butylcyclohexylamine (CAS 51609-06-4) represents a distinct class of sterically hindered secondary amines.[1] Unlike its linear isomers, the bulky tert-butyl group adjacent to the nitrogen center imparts unique kinetic stability and lipophilicity.[1] This guide provides a rigorous technical analysis of its physical properties, thermodynamic behavior, and synthetic pathways, tailored for applications in pharmaceutical intermediate synthesis and rubber accelerator development.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
The utility of NTBCHA is defined by its steric environment.[1][2] The nitrogen atom is flanked by a flexible cyclohexane ring and a rigid, bulky tert-butyl group.[1] This architecture reduces nucleophilicity compared to unhindered secondary amines (e.g., diethylamine) while maintaining high basicity.[1]
Core Identification Data
| Parameter | Specification |
| IUPAC Name | N-(2-methylpropan-2-yl)cyclohexanamine |
| CAS Registry Number | 51609-06-4 |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| SMILES | CC(C)(C)NC1CCCCC1 |
| InChI Key | MTEWAFVECQBILW-UHFFFAOYSA-N |
Physicochemical Properties Table
Data aggregated from validated experimental sources and high-fidelity predictive models.[1]
| Property | Value / Range | Technical Context |
| Physical State | Liquid | Clear, colorless to pale yellow.[1][3] |
| Boiling Point | 172–174 °C | At 760 mmHg.[1] Significantly higher than tert-butylamine (46°C) due to increased molecular mass and van der Waals interactions.[1] |
| Density | 0.834 g/mL | At 25 °C. Lower than water; typical for aliphatic amines.[1] |
| Refractive Index ( | 1.448 | Critical quality control parameter for verifying purity during distillation.[1] |
| Flash Point | 52 °C (126 °F) | Closed Cup. Classifies as a Flammable Liquid . |
| pKa (Conjugate Acid) | ~11.03 (Predicted) | Strong base.[1] Comparable to cyclohexylamine (10.64), slightly elevated due to the inductive effect of the tert-butyl group.[1] |
| Solubility (Water) | Low / Insoluble | The hydrophobic C10 skeleton dominates the polar amine functionality.[1] |
| Solubility (Organic) | Miscible | Soluble in ethanol, ether, chloroform, and toluene.[1] |
Part 2: Synthesis & Reactivity Mechanics
The Steric Challenge
Direct alkylation of cyclohexylamine with tert-butyl halides is mechanistically flawed due to the dominance of E2 elimination over S_N1 substitution.[1] Therefore, the industrial and laboratory standard relies on Reductive Amination .[1]
Pathway: Reductive Amination
This route avoids elimination byproducts by condensing cyclohexanone with tert-butylamine to form an imine intermediate, which is subsequently reduced.[1]
Figure 1: Reductive amination pathway.[1] The formation of the imine is the rate-determining step in non-catalyzed variants, but hydrogenation is rapid.[1]
Reactivity Profile
-
N-Alkylation: Extremely difficult to add a third alkyl group due to the steric bulk of the tert-butyl moiety.[1] This makes NTBCHA a selective secondary amine.[1]
-
Acylation: Reacts with acid chlorides (e.g., acetyl chloride) to form amides, though reaction rates are slower than unhindered amines.[1]
-
Oxidation: Susceptible to oxidation to nitroxyl radicals, making it a precursor candidate for hindered amine light stabilizers (HALS).[1]
Part 3: Handling, Safety, & Purification Protocol
NTBCHA is a Corrosive Flammable Liquid .[1] Protocols must address both fire hazards and tissue damage risks.[1]
Self-Validating Purification Protocol (Vacuum Distillation)
Objective: Purify technical grade NTBCHA to >99% for analytical use.
1. Setup & Integrity Check
-
Apparatus: Short-path distillation head with a Vigreux column.[1]
-
Validation: Leak test the vacuum system. It must hold <10 mmHg for 5 minutes before heating.[1]
2. Drying (The Chemical Lock)
-
Step: Pre-treat crude amine with KOH pellets or Calcium Hydride (CaH₂) for 4 hours.
-
Causality: Removes water which forms azeotropes and interferes with boiling point separation.[1]
-
Filtration: Decant or filter under inert gas (Nitrogen/Argon) to remove solid desiccant.[1]
3. Distillation
-
Pressure: Reduce system pressure to ~15 mmHg.
-
Temperature: Expect boiling point depression. (Approx. 70-80°C at 15 mmHg).[1]
-
Fraction Collection: Discard the first 5% (volatiles/tert-butylamine).[1] Collect the middle 80%.
4. Quality Control (The "Go/No-Go" Gauge)
-
Measure Refractive Index: Target
.[1] -
GC-MS: Single peak integration >99.5%.
Safety & Workflow Diagram
Figure 2: Operational safety workflow. Note the prohibition of sawdust for absorption due to flammability risks with amines.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103920, N-tert-Butylcyclohexylamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: N-tert-butylcyclohexylamine.[1] Retrieved from [Link][1]
